(S)-2-Aminosuccinamide hydrochloride
CAS No.: 57471-69-9
Cat. No.: VC21542524
Molecular Formula: C4H10ClN3O2
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57471-69-9 |
---|---|
Molecular Formula | C4H10ClN3O2 |
Molecular Weight | 167.59 g/mol |
IUPAC Name | 2-aminobutanediamide;hydrochloride |
Standard InChI | InChI=1S/C4H9N3O2.ClH/c5-2(4(7)9)1-3(6)8;/h2H,1,5H2,(H2,6,8)(H2,7,9);1H |
Standard InChI Key | SLBULRLSTNDQED-UHFFFAOYSA-N |
Isomeric SMILES | COC(=O)[C@H](CC(=O)N)N.Cl |
SMILES | C(C(C(=O)N)N)C(=O)N.Cl |
Canonical SMILES | C(C(C(=O)N)N)C(=O)N.Cl |
(S)-2-Aminosuccinamide hydrochloride is a chiral compound that plays a significant role in medicinal chemistry and pharmacology. It is a derivative of succinamide, utilized in various biological applications, particularly in the synthesis of pharmaceuticals and as an intermediate in organic synthesis. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory and industrial uses .
Synthesis Methods
The synthesis of (S)-2-Aminosuccinamide hydrochloride can be achieved through several methods, often involving the use of amino acids or related compounds. These methods typically require controlling reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. For instance, maintaining low temperatures during ammonolysis reactions can enhance selectivity towards the desired enantiomer.
Applications and Research Findings
(S)-2-Aminosuccinamide hydrochloride participates in various chemical reactions due to its functional groups. Research has indicated that compounds derived from (S)-2-Aminosuccinamide exhibit neuroprotective properties and may modulate pathways involved in neuroinflammation, suggesting potential therapeutic applications in neurodegenerative diseases.
Table 2: Potential Applications
Application Area | Description |
---|---|
Pharmaceutical Synthesis | Intermediate in organic synthesis for pharmaceuticals |
Neuroprotective Properties | Potential therapeutic applications in neurodegenerative diseases |
Biochemical Pathways | Involvement in metabolic processes and neurotransmitter synthesis |
Spectral Analysis and Purity
Relevant data from spectral analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the identity and purity of synthesized (S)-2-Aminosuccinamide hydrochloride. These analyses are crucial for ensuring the compound's quality and suitability for further research or industrial applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume